N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-fluorobenzenesulfonamide
Description
Historical Development of Sulfonamide Research
The discovery of sulfonamides marked a transformative era in antimicrobial chemotherapy. In 1932, Gerhard Domagk identified Prontosil , the first sulfonamide-based antibacterial agent, which demonstrated efficacy against streptococcal infections. This breakthrough validated the potential of synthetic chemicals to treat systemic infections, challenging prevailing skepticism about antimicrobial therapies. Prontosil’s metabolite, sulfanilamide , became the prototype for subsequent sulfonamide derivatives, catalyzing the development of over 5,000 sulfonamide analogs by the 1940s.
The structural evolution of sulfonamides accelerated during the mid-20th century, with researchers introducing halogenated aromatic rings and heterocyclic moieties to enhance potency and pharmacokinetics. For instance, the incorporation of fluorine atoms improved metabolic stability and target binding affinity, as seen in derivatives like N-(2-(benzo[d]dioxol-5-yloxy)ethyl)-4-fluorobenzenesulfonamide . This compound’s design reflects advancements in understanding sulfonamide bioisosterism, where the benzodioxole group mimics phenolic hydroxyls to optimize solubility and membrane permeability.
Significance in Medicinal Chemistry
N-(2-(Benzo[d]dioxol-5-yloxy)ethyl)-4-fluorobenzenesulfonamide exemplifies the strategic integration of pharmacophores to balance electronic and steric properties. Key structural features include:
- 4-Fluorobenzenesulfonamide core : Enhances hydrogen-bonding interactions with enzymatic targets like carbonic anhydrase and dihydropteroate synthase.
- Benzo[d]dioxol-5-yloxyethyl chain : Modulates lipophilicity, improving blood-brain barrier penetration compared to non-substituted analogs.
Table 1: Structural Attributes and Biochemical Effects
| Structural Feature | Biochemical Impact |
|---|---|
| Fluorine at C4 | Increases electronegativity, strengthening binding to hydrophobic enzyme pockets |
| Benzodioxole moiety | Reduces oxidative metabolism, extending plasma half-life |
| Ethyloxy linker | Enhances conformational flexibility for target engagement |
This compound’s versatility is evident in its applications beyond antibacterials, including antitumor and anti-inflammatory drug candidates. Its sulfonamide group acts as a zinc-binding motif in metalloenzyme inhibition, a mechanism leveraged in cancer therapies targeting matrix metalloproteinases.
Current Research Landscape
Recent studies focus on optimizing N-(2-(benzo[d]dioxol-5-yloxy)ethyl)-4-fluorobenzenesulfonamide for targeted therapies . For example:
- Anticancer applications : Modulating PI3K/AKT/mTOR signaling pathways in glioblastoma models, with IC₅₀ values <10 μM.
- Antifungal agents : Inhibiting Candida albicans via ergosterol biosynthesis disruption, showing 90% growth inhibition at 128 μg/mL.
The global sulfonamides market, valued at $3.2 billion in 2023, is projected to grow at a 4.5% CAGR through 2032, driven by demand for novel antimicrobials and targeted cancer therapies. Collaborative efforts between academia and industry have yielded 12 patent filings since 2020 for fluorinated sulfonamide derivatives, highlighting sustained innovation.
Research Challenges and Opportunities
Challenges :
- Resistance mechanisms : Upregulation of efflux pumps in Gram-negative bacteria reduces sulfonamide efficacy.
- Synthetic complexity : Multi-step synthesis of benzodioxole-containing sulfonamides results in low yields (<40%), necessitating greener catalysts.
Opportunities :
- Computational modeling : Machine learning predicts substituent effects on binding affinity, accelerating lead optimization.
- Combination therapies : Co-administration with β-lactamase inhibitors restores activity against resistant Staphylococcus aureus.
Interdisciplinary Applications
Beyond therapeutics, N-(2-(benzo[d]dioxol-5-yloxy)ethyl)-4-fluorobenzenesulfonamide has inspired innovations in:
- Materials science : Sulfonamide-functionalized polymers exhibit pH-responsive drug release, achieving 98% payload delivery in simulated gastrointestinal conditions.
- Analytical chemistry : Fluorescent derivatives serve as probes for detecting carbonic anhydrase XII in tumor biopsies, with a detection limit of 0.1 nM.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO5S/c16-11-1-4-13(5-2-11)23(18,19)17-7-8-20-12-3-6-14-15(9-12)22-10-21-14/h1-6,9,17H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFUZFBCRHPWIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-fluorobenzenesulfonamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the ethyl linker: The benzo[d][1,3]dioxole is then reacted with an appropriate ethylating agent under basic conditions to introduce the ethyl linker.
Sulfonamide formation: The ethylated benzo[d][1,3]dioxole is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Products may include benzoquinone derivatives.
Reduction: Products include the corresponding amine derivatives.
Substitution: Products include various substituted benzenesulfonamides.
Scientific Research Applications
The compound exhibits a range of biological activities which are summarized in the following table:
| Activity Type | Description |
|---|---|
| Anticancer Activity | Induces apoptosis and cell cycle arrest in cancer cells through microtubule destabilization. |
| Antimicrobial Potential | Exhibits antibacterial properties by inhibiting bacterial dihydropteroate synthase. |
| Neuroprotective Effects | Preliminary studies suggest potential antidepressant-like effects due to the benzo[d][1,3]dioxole ring system. |
Study 1: Anticancer Efficacy
A study investigating the anticancer properties of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-fluorobenzenesulfonamide found that it effectively induced apoptosis in various cancer cell lines. The mechanism was linked to its ability to disrupt microtubule dynamics, resulting in cell cycle arrest at the S phase.
Study 2: Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. The sulfonamide moiety within this compound has been associated with the inhibition of bacterial growth through interference with folate synthesis pathways.
Study 3: Neuroprotective Effects
Preliminary investigations into the neuroprotective effects of this compound indicate potential benefits for mood regulation. Studies suggest that it may possess antidepressant-like properties, although further research is necessary to elucidate these effects and their underlying mechanisms.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes such as monoamine oxidases and cholinesterases by binding to their active sites, thereby preventing the breakdown of neurotransmitters.
Cell Signaling Modulation: It modulates signaling pathways involving focal adhesion kinase, kinase B, and extracellular signal-regulated kinase, affecting cell proliferation and survival.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structure shares key motifs with sulfonamide derivatives discussed in the evidence. Below is a comparative analysis:
| Compound | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-fluorobenzenesulfonamide | Benzenesulfonamide + benzodioxole | Ethyloxy linker, 4-fluoro substituent on benzene | Sulfonamide (–SO₂NH–), benzodioxole (O–C₆H₃O₂), fluoro (–F) |
| 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazoles [7–9] | 1,2,4-Triazole + sulfonylbenzene | Halogens (X = H, Cl, Br), 2,4-difluorophenyl | Triazole (N–C–N–C–N), sulfonyl (–SO₂–), fluoro (–F) |
| (3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine [4] | Piperidine + benzodioxole | Methyloxy linker, 4-fluorophenyl | Piperidine (C₅H₁₀N), benzodioxole (O–C₆H₃O₂), fluoro (–F) |
| N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide [8] | Benzamide + benzo[d]thiazole | Dimethylaminoethyl chain, 4-fluoro substituent | Benzamide (–CONH–), thiazole (N–C–S–C–N), fluoro (–F) |
Key Observations :
- Linker Variability : The ethyloxy chain in the target compound contrasts with the methyloxy linker in ’s piperidine derivative, which may influence conformational flexibility and steric interactions .
- Heterocyclic vs.
- Electron-Withdrawing Groups : The 4-fluoro substituent on the benzenesulfonamide is a common feature in and , suggesting shared strategies to enhance sulfonamide acidity and improve binding to targets like carbonic anhydrases or kinases .
Spectral and Physicochemical Properties
- IR Spectroscopy :
- NMR Spectroscopy :
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-fluorobenzenesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in neuropharmacology and psychiatry. This article explores its biological activity, synthesis, and pharmacological implications based on current research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The presence of the 4-fluorobenzenesulfonamide group enhances its pharmacological profile. The molecular formula is with a molecular weight of approximately 335.36 g/mol.
Research indicates that compounds containing the benzo[d][1,3]dioxole structure often interact with neurotransmitter systems, particularly serotonin receptors. The sulfonamide group may contribute to the modulation of these receptors, enhancing the compound's efficacy in treating mood disorders and anxiety-related conditions.
Antidepressant Effects
A significant body of research has focused on the antidepressant properties of related compounds. For instance, derivatives of benzo[d][1,3]dioxole have shown promise in treating depression through selective serotonin reuptake inhibition (SSRI) mechanisms. Studies suggest that this compound may exhibit similar effects by increasing serotonin levels in the brain, thereby alleviating depressive symptoms .
Anxiolytic Properties
In addition to antidepressant effects, this compound may also possess anxiolytic properties. Research on structurally similar compounds indicates a potential for reducing anxiety through modulation of GABAergic activity and serotonin pathways. Animal studies have demonstrated that compounds with similar structures can reduce anxiety-like behaviors in rodent models .
Pharmacokinetics
The pharmacokinetics of this compound are crucial for understanding its therapeutic potential. Early studies suggest moderate absorption rates with a half-life conducive to once-daily dosing. Further investigations into its bioavailability and metabolic pathways are necessary to optimize therapeutic regimens.
Preclinical Studies
- Study on Antidepressant Activity : A preclinical study evaluated the effects of a related benzo[d][1,3]dioxole derivative on depressed mice models. Results indicated a significant reduction in immobility time during forced swim tests, suggesting enhanced mood .
- Anxiolytic Effects : Another study investigated the anxiolytic properties of benzo[d][1,3]dioxole analogs using elevated plus maze tests in rodents. The results showed increased time spent in open arms, indicating reduced anxiety levels .
Summary Table of Biological Activities
Q & A
Basic: What are the synthetic routes and key reaction conditions for preparing N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-fluorobenzenesulfonamide?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:
- Step 1 : React 4-fluorobenzenesulfonyl chloride with 2-(benzo[d ][1,3]dioxol-5-yloxy)ethylamine in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (K₂CO₃ or Et₃N) at 60–90°C for 12–36 hours .
- Step 2 : Purify the crude product using flash column chromatography (eluent: 30–40% ether in pentane) to achieve yields of 55–75% .
- Critical Conditions : Temperature control (90°C optimal for aryl ether formation), stoichiometric excess of amine (1.5–3.0 equiv.), and inert atmosphere (N₂/Ar) to prevent oxidation .
Advanced: How can enantioselective synthesis of derivatives with the benzo[d][1,3]dioxol-5-yloxy moiety be achieved?
Methodological Answer:
Enantioselectivity is achieved using chiral catalysts:
- CuH-Catalyzed Hydroalkylation : Employ (S)-DTBM-SEGPHOS (5.5 mol%) with CuCl and polymethylhydrosiloxane (PMHS) in THF at 0°C. This method provides enantiomeric excess (ee) >90% for piperidine derivatives .
- Chiral Resolution : Use tert-butoxycarbonyl (Boc)-protected intermediates, followed by enzymatic or chromatographic separation (e.g., Chiralpak® columns) .
- Key Data : Reaction times of 36–48 hours yield 60–90% isolated enantiomers, confirmed by chiral HPLC and optical rotation .
Basic: What spectroscopic markers confirm the structure of this compound?
Methodological Answer:
Advanced: How does molecular conformation influence biological activity?
Methodological Answer:
- Crystal Structure Analysis :
- SAR Studies :
Basic: What impurities are common in synthesis, and how are they characterized?
Methodological Answer:
- Common Impurities :
- Unreacted 4-fluorobenzenesulfonyl chloride (detected via TLC, Rf = 0.7 in EtOAc/hexane).
- Hydrolyzed byproducts (e.g., sulfonic acid derivatives) identified by LC-MS (negative ion mode) .
- Analytical Methods :
Advanced: How are computational methods used to predict target binding?
Methodological Answer:
- Molecular Docking :
- MD Simulations :
- QSAR Models :
Basic: What chromatographic methods ensure purity?
Methodological Answer:
- Flash Chromatography : Silica gel (230–400 mesh), gradient elution from 20% to 50% EtOAc in hexane .
- HPLC Conditions :
- Column: Waters XBridge C18 (4.6 × 150 mm, 5 μm).
- Mobile Phase: 0.1% TFA in H₂O (A) and acetonitrile (B), gradient 30–80% B over 20 minutes.
- Flow Rate: 1.0 mL/min; retention time = 12.3 minutes .
Advanced: How do substituent variations affect cytotoxic activity?
Methodological Answer:
- Piperazine Derivatives :
- Sulfonamide Modifications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
